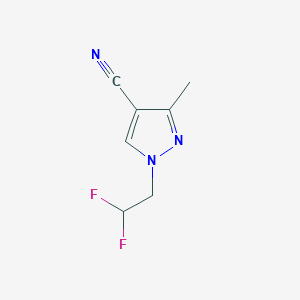
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carbonitrile is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and agrochemicals. The presence of the difluoroethyl group imparts distinct physicochemical characteristics, making it a valuable compound for research and industrial purposes.
Méthodes De Préparation
The synthesis of 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carbonitrile typically involves the introduction of the difluoroethyl group into the pyrazole ring. One common method is the electrophilic difluoroethylation of nucleophiles using hypervalent iodine reagents. For instance, (2,2-difluoroethyl)(aryl)iodonium triflate can be used to introduce the difluoroethyl group into various nucleophiles, including pyrazoles . The reaction conditions often involve mild temperatures and the use of bases such as cesium carbonate to facilitate the reaction .
Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring the purity and yield of the final product. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The difluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions can be employed to introduce various functional groups into the pyrazole ring.
Common reagents used in these reactions include bases like cesium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Applications De Recherche Scientifique
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development.
Agrochemicals: The compound can be used as a building block for the synthesis of agrochemicals, including fungicides and herbicides.
Materials Science: The fluorinated nature of the compound can be exploited in the development of advanced materials with specific properties, such as hydrophobicity and thermal stability.
Mécanisme D'action
The mechanism of action of 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The difluoroethyl group can modulate the compound’s binding affinity to enzymes and receptors, influencing its biological activity. The exact pathways and targets depend on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carbonitrile can be compared with other fluorinated pyrazoles, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole: This compound also contains a difluoromethyl group but differs in its substitution pattern.
2-(2,2,2-Trifluoroethylidene)-1,3-dicarbonyl Compounds: These compounds have a trifluoroethylidene group and exhibit different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluoroethyl group, which imparts distinct physicochemical and biological properties.
Propriétés
Formule moléculaire |
C7H7F2N3 |
|---|---|
Poids moléculaire |
171.15 g/mol |
Nom IUPAC |
1-(2,2-difluoroethyl)-3-methylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C7H7F2N3/c1-5-6(2-10)3-12(11-5)4-7(8)9/h3,7H,4H2,1H3 |
Clé InChI |
XJVLRKJNQSJRDO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1C#N)CC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13072474.png)
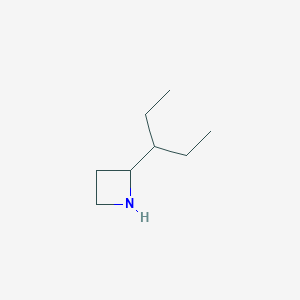

![4-(Butan-2-yl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13072489.png)
![tert-butyl N-[2-(fluoromethyl)cyclopentyl]carbamate](/img/structure/B13072494.png)
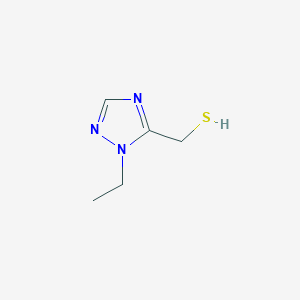
![tert-Butyl6-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13072506.png)
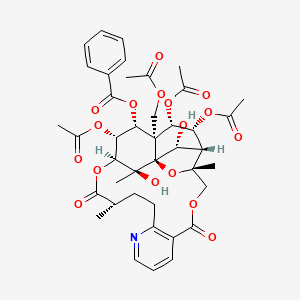



![2-(2-Methylpropyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one](/img/structure/B13072536.png)
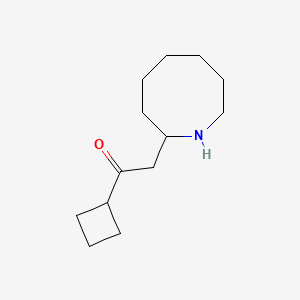
![1-[(5-Methyloxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13072548.png)
